3-Diazo-5-phenyl-3H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazo-5-phenyl-3H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a diazo group (-N=N-) and a phenyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-5-phenyl-3H-1,2,4-triazole typically involves the diazotization of 3-amino-5-phenyl-1,2,4-triazole. This process can be carried out using sodium nitrite and hydrochloric acid under cold conditions. The reaction proceeds as follows:
- Dissolve 3-amino-5-phenyl-1,2,4-triazole in hydrochloric acid.
- Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
- Stir the reaction mixture for a specified period to complete the diazotization process.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Diazo-5-phenyl-3H-1,2,4-triazole undergoes various chemical reactions, including:
Cycloaddition Reactions: This compound can participate in [3+2] and [4+2] cycloaddition reactions, forming bicyclic and tricyclic structures.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Substitution Reactions: The diazo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Cycloaddition: Reagents such as dienes and alkenes are commonly used in cycloaddition reactions. Conditions typically involve mild temperatures and the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Cycloaddition Products: Formation of urazoles and other heterocyclic compounds.
Oxidation Products: Various oxidized derivatives depending on the specific conditions used.
Reduction Products: Reduced forms of the triazole ring with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Diazo-5-phenyl-3H-1,2,4-triazole is used as a building block in organic synthesis. Its ability to undergo cycloaddition reactions makes it valuable for constructing complex molecular architectures .
Biology and Medicine: It can be used in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in materials science .
Wirkmechanismus
The mechanism of action of 3-Diazo-5-phenyl-3H-1,2,4-triazole involves its ability to act as a dienophile in cycloaddition reactions. The diazo group (-N=N-) is highly reactive and can form covalent bonds with electron-rich species, leading to the formation of new chemical structures. This reactivity is exploited in synthetic organic chemistry to create complex molecules with desired properties .
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1,2,4-triazole-3,5-dione (PTAD): Known for its strong dienophilic properties and used in Diels-Alder reactions.
4-Methyl-1,2,4-triazole-3,5-dione (MTAD): Similar to PTAD but with a methyl group, also used in cycloaddition reactions.
3,5-Diamino-1,2,4-triazole: A triazole derivative with amino groups, used in various synthetic applications.
Uniqueness: 3-Diazo-5-phenyl-3H-1,2,4-triazole is unique due to the presence of both a diazo group and a phenyl group, which impart distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
80670-36-6 |
---|---|
Molekularformel |
C8H5N5 |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
3-diazo-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C8H5N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
KZSPNADZABMBEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=[N+]=[N-])N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.